

VU0424465 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VU0424465	
Cat. No.:	B611749	Get Quote

In-Depth Technical Guide: VU0424465

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

VU0424465 is a potent and selective positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). Its unique pharmacological profile, characterized by biased agonism, has positioned it as a significant tool for neuroscience research and a subject of interest in drug development.

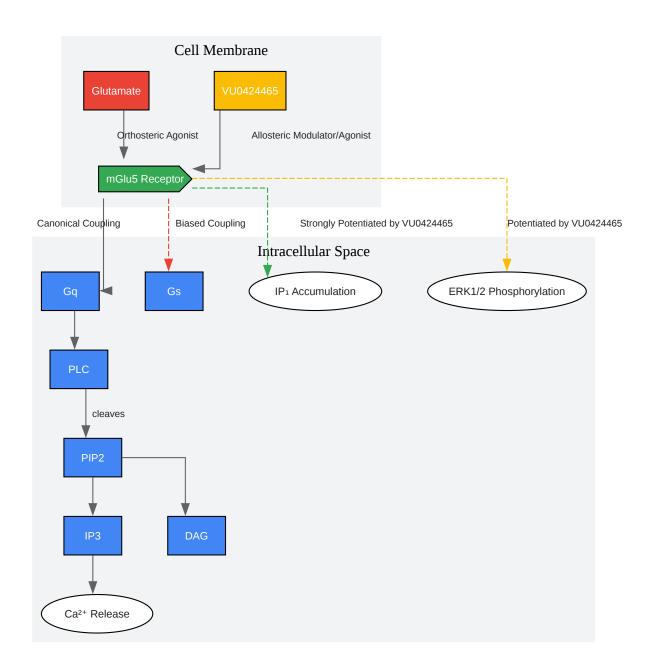
Property	Value	Reference
CAS Number	1428630-85-6	[1][2]
IUPAC Name	5-[2-(3-fluorophenyl)ethynyl]- N-[(2R)-3-hydroxy-3- methylbutan-2-yl]pyridine-2- carboxamide	[1]
Molecular Formula	C19H19FN2O2	[1][2]
Molecular Weight	326.37 g/mol	
SMILES	O=C(C1=NC=C(C#CC2=CC= CC(F)=C2)C=C1)NINVALID- LINKC	_

Molecular Structure

Caption: 2D molecular structure of VU0424465.

Quantitative Pharmacological Data

VU0424465 exhibits potent activity at the mGlu5 receptor, functioning as both a positive allosteric modulator and a direct agonist. Its pharmacological profile is characterized by a bias towards certain signaling pathways.



Parameter	Cell Line	Assay Type	Value	Reference
EC₅o (PAM activity)	HEK293A- mGlu5-low	Intracellular Calcium (iCa²+) Mobilization	1.5 ± 0.8 nM	
EC₅₀ (Agonist activity)	HEK293A- mGlu5-low	Intracellular Calcium (iCa²+) Mobilization	171 ± 15 nM	
Kı	HEK293A- mGlu5-low	MPEP Allosteric Binding Site	11.8 nM	
Maximal Efficacy (Agonist)	HEK293A- mGlu5-low	Intracellular Calcium (iCa²+) Mobilization	65% (compared to glutamate)	_
Signaling Bias (vs. iCa²+)	HEK293A- mGlu5-low	IP ₁ Accumulation	110-fold	_
Signaling Bias (vs. iCa ²⁺)	HEK293A- mGlu5-low	ERK1/2 Phosphorylation	9-fold	-

Signaling Pathways

VU0424465 modulates mGlu5 receptor signaling, which is pleiotropically coupled to multiple intracellular pathways. The compound shows a preference for activating Gq-independent pathways, specifically those leading to IP₁ accumulation and ERK1/2 phosphorylation, over the canonical Gq-mediated intracellular calcium mobilization.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VU0424465 CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611749#vu0424465-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com